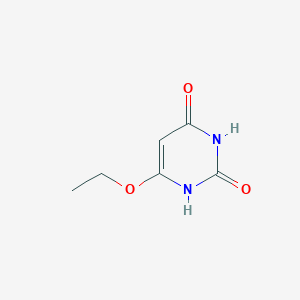

6-Ethoxypyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-ethoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-5-3-4(9)7-6(10)8-5/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVBIBBPUZQUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The process can be summarized as follows:

Condensation Reaction: Ethyl acetoacetate reacts with urea in the presence of a catalyst such as hydrochloric acid or sodium ethoxide.

Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The keto groups can participate in redox reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various ethoxy-substituted pyrimidine derivatives, while oxidation can lead to the formation of pyrimidine diones with different oxidation states.

Scientific Research Applications

Synthesis of 6-Ethoxypyrimidine-2,4(1H,3H)-dione

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes. Various synthetic pathways have been explored to optimize yield and purity. For instance, one method involves the reaction of ethyl acetoacetate with urea derivatives under acidic conditions to yield pyrimidinedione structures .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation. Compounds derived from this scaffold demonstrated significant inhibition of eEF-2K activity in breast cancer cell lines, suggesting a promising avenue for cancer treatment .

PARP Inhibition

Another area of research focuses on the development of this compound derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are particularly relevant in cancer therapy as they can enhance the efficacy of DNA-damaging agents by preventing cancer cells from repairing DNA damage. Studies have shown that certain derivatives exhibit potent inhibitory activity against PARP-1 and demonstrate anti-proliferative effects on human cancer cell lines such as MCF-7 and HCT116 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, substituents at the R1 and R2 positions have been shown to enhance potency against eEF-2K .

Case Study: eEF-2K Inhibitors

A comprehensive study synthesized a library of pyrido[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on eEF-2K. Among these compounds, one notable derivative exhibited an IC50 value of 420 nM against eEF-2K in vitro. This study underscores the potential for developing selective inhibitors targeting eEF-2K to explore its role in cancer biology further .

Case Study: PARP Inhibitors

In another study focusing on PARP inhibition, several novel pyrano[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit PARP-1 activity. These compounds showed promising results with significant anti-proliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment strategies that exploit DNA repair mechanisms .

Data Tables

| Compound Name | Structure | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|---|

| Compound 6 | Structure | eEF-2K Inhibitor | 420 | eEF-2K |

| Compound 8 | Structure | PARP Inhibitor | Not specified | PARP-1 |

Mechanism of Action

The mechanism by which 6-Ethoxypyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Molecular weight inferred from 6-Ethoxy-1,3-dimethyl analog (C8H12N2O3) in .

Key Observations:

- Ethoxy vs.

- Halogenation : Iodo or chloro substituents (e.g., 5-iodo in ) increase molecular weight and may enhance intermolecular interactions (e.g., halogen bonding).

- Arylthio Derivatives : Compounds like 12t (m.p. 148–150°C) and 13s (m.p. 190–192°C) show that bulky arylthio groups elevate melting points due to rigid packing .

Biological Activity

6-Ethoxypyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thienopyrimidine derivatives known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the ethoxy group at the 6-position enhances its solubility and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various derivatives found that compounds similar to 6-Ethoxypyrimidine demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cell lines. The mechanism of action appears to involve the inhibition of key cellular signaling pathways essential for tumor growth and metastasis.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (skin cancer) | 12.5 | Inhibition of cell proliferation |

| Thieno[2,3-d]pyrimidin-4(3H)-one | HCT116 (colon cancer) | 15.0 | Induction of apoptosis |

| Dihydrouracil derivatives | A549 (lung cancer) | 10.0 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

Similar compounds have shown potential in modulating inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical mediators in the inflammatory pathway. Preliminary studies suggest that this compound may also exhibit these properties.

Case Study: Inhibition of COX Enzymes

A study conducted on thienopyrimidine derivatives reported that certain compounds significantly inhibited COX activity in vitro. The IC50 values for these compounds ranged from 5 to 20 μM, indicating a promising therapeutic potential for inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in tumor progression and inflammation.

- Molecular Docking Studies: Computational studies have suggested favorable binding interactions with target proteins associated with cancer and inflammation.

Q & A

Q. What are the standard synthetic routes for 6-Ethoxypyrimidine-2,4(1H,3H)-dione and its derivatives?

The compound is synthesized via alkylation of pyrimidine precursors. For example, 6-amino derivatives are alkylated using ethyl iodide under reflux conditions with sodium hydroxide in ethanol. The reaction is optimized by adjusting alkylating agents (e.g., ethyl vs. propyl iodide) and reaction times (3–8 hours). Purification involves flash chromatography with dichloromethane/methanol gradients . Key intermediates are characterized by <sup>1</sup>H NMR and LCMS to confirm substitution patterns and purity .

Q. How is the structure of this compound validated experimentally?

Structural validation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS. For instance, <sup>1</sup>H NMR peaks at δ 3.93 ppm (q, J = 7.0 Hz) confirm the ethoxy group’s methylene protons, while HRMS (ESI-) matches the calculated molecular weight (e.g., [M−H]⁻ at 325.0830 for analogs). X-ray crystallography further resolves hydrogen-bonded dimer formations in related pyrimidine-diones .

Q. What analytical techniques are critical for purity assessment during synthesis?

Purity is assessed via HPLC (C18 columns, 25-min cycles) and TLC. LCMS monitors reaction progress, while melting points (e.g., 186–187°C for alkylated derivatives) indicate crystallinity. Contaminants like unreacted starting materials are removed via aqueous-organic phase partitioning .

Advanced Research Questions

Q. How can reaction yields for 6-Ethoxypyrimidine derivatives be optimized despite contradictory data in literature?

Discrepancies in yields (e.g., 40–87% for alkylation) arise from solvent choice, base strength, and alkylating agent reactivity. For example, DMF enhances solubility in multi-step reactions, while potassium carbonate promotes efficient alkylation. Systematic DOE (Design of Experiments) can identify optimal conditions, such as using excess alkyl iodide (2 mmol) and controlled reflux durations .

Q. What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictory bioactivity (e.g., HIV Rev inhibition vs. eEF-2K inhibition) is addressed by modifying substituents. For example, replacing the ethoxy group with hydroxyphenyl or trifluoromethyl moieties alters electronic properties and binding affinity. Computational docking (e.g., pharmacophore modeling) and in vitro assays (IC50 measurements) validate target interactions .

Q. How do computational methods enhance the design of 6-Ethoxypyrimidine analogs?

Molecular dynamics simulations predict solvent accessibility and hydrogen-bonding patterns. For instance, substituting the ethoxy group with a biphenylcarbonyl moiety improves hydrophobic interactions in HIV Rev binding pockets. Density Functional Theory (DFT) calculates charge distribution to prioritize synthetically feasible analogs .

Q. What methodologies address instability of 6-Ethoxypyrimidine derivatives in aqueous environments?

Hygroscopic derivatives are stabilized via recrystallization from non-polar solvents (e.g., chloroform) or lyophilization. Adding protective groups (e.g., benzyl or cyclopropyl) during synthesis reduces hydrolysis. Storage under inert atmospheres (N2) at −20°C preserves integrity .

Q. How are substituent effects on ring conformation analyzed experimentally?

Variable Temperature (VT) NMR and NOESY spectroscopy reveal conformational changes. For example, bulky substituents (e.g., cyclopropyl) restrict pyrimidine ring flexibility, altering biological activity. X-ray crystallography of analogs (e.g., trifluoromethyl derivatives) shows how steric effects influence crystal packing and solubility .

Methodological Tables

Table 1. Key Synthetic Parameters for Alkylation of Pyrimidine Derivatives

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Alkylating Agent | Ethyl iodide | 40–53% | |

| Solvent | Ethanol/DMF | ↑ Solubility | |

| Reaction Time | 3–8 hours (reflux) | ↓ Side products | |

| Base | NaOH/K2CO3 | ↑ Efficiency |

Table 2. Bioactivity of Selected Analogs

| Derivative | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Ethoxy-3-hydroxypyrimidine-dione | HIV Rev | 0.87 | |

| 6-Cyclopropyl-3-ethylpyrimidine-dione | eEF-2K | 1.24 | |

| 6-Trifluoromethylpyrimidine-dione | Antiviral | 2.56 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.